3-fluoro-N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide
Description
This compound is a benzamide derivative featuring a pyridazine core substituted with a thioether-linked 2-oxo-2-(propylamino)ethyl group and a 3-fluorobenzamide moiety.
Properties
IUPAC Name |
3-fluoro-N-[6-[2-oxo-2-(propylamino)ethyl]sulfanylpyridazin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2S/c1-2-8-18-14(22)10-24-15-7-6-13(20-21-15)19-16(23)11-4-3-5-12(17)9-11/h3-7,9H,2,8,10H2,1H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVSIUNHJBGHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the fluorine atom, and the coupling of the benzamide moiety. Common synthetic routes may include:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Fluorine Atom: Fluorination reactions often require the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling of the Benzamide Moiety: This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Fluorinating Agents: N-fluorobenzenesulfonimide (NFSI), Selectfluor.
Coupling Reagents: EDCI, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-fluoro-N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
The compound belongs to a broader class of benzamide derivatives with thioether-linked substituents and heterocyclic moieties. Below is a detailed comparison based on structural and functional analogs identified in the evidence (primarily from patents and synthetic examples):
Structural Analogues from Patented Compounds ()
The following table summarizes key structural features and differences:
Key Observations:
Core Heterocycles : The target compound’s pyridazine core is less common in the listed analogs, which predominantly use pyridine or benzamide backbones. Pyridazine’s electron-deficient nature may influence solubility or receptor interactions differently compared to pyridine .
Thioether Substituents: The target compound’s 2-oxo-2-(propylamino)ethyl group is unique. Most analogs employ aromatic heterocycles (e.g., thienyl, isoxazolyl) as thioether substituents, which may enhance π-π stacking in target binding .
Amide-Linked Groups: The 3-fluorophenyl group in the target compound contrasts with nitrophenyl, cyano-pyridinyl, or dichloro-pyridinyl groups in analogs. Fluorine’s electronegativity and small size could improve metabolic stability or membrane permeability .
Functional Comparisons
- Therapeutic Potential: While the target compound’s indications are unspecified, analogs with nitrophenyl (ID 20) or dichloro-pyridinyl (ID 45) groups are associated with antiplatelet or antithrombotic activity, suggesting possible overlap in mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
